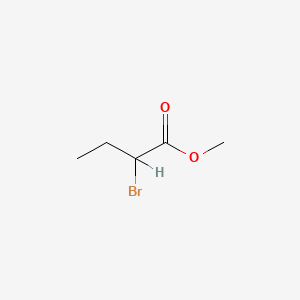
Silane, tributyl methyl
Descripción general
Descripción
Silane, tributyl methyl is an organosilicon compound with the molecular formula C13H30Si and a molecular weight of 214.46 g/mol. It is a colorless, clear, and flammable liquid that is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its versatility and effectiveness in various chemical reactions and applications.
Métodos De Preparación
Silane, tributyl methyl can be synthesized through several methods. One common synthetic route involves the reaction of tributylstannylmethanol with dimethoxymethane in the presence of boron trifluoride etherate . The reaction conditions typically include the use of dry tetrahydrofuran as a solvent and cooling with an ice-water bath during the addition of reagents . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Silane, tributyl methyl undergoes various types of chemical reactions, including reduction, substitution, and radical reactions . It is often used as a reducing agent in chemical reactions, where it donates hydrogen atoms to reduce functional groups . Common reagents used in these reactions include radical initiators such as azo compounds and organic peroxides . Major products formed from these reactions depend on the specific functional groups being reduced or substituted.
Aplicaciones Científicas De Investigación
Silane, tributyl methyl has a wide range of applications in scientific research. In chemistry, it is used as a protecting group in organic synthesis and as a reducing agent in various chemical reactions. In biology and medicine, it has been investigated for its potential as a chemotherapeutic agent for cancer treatment. Additionally, it is used in the manufacturing of electronic components, polymers, and surfactants in industrial research. Its effectiveness in removing heavy metals from contaminated water and soil has also been explored.
Mecanismo De Acción
The mechanism of action of tributylmethylsilane involves its ability to donate hydrogen atoms in reduction reactions . This process typically involves the generation of silyl radicals, which then react with the target functional groups to form the reduced products . The molecular targets and pathways involved in these reactions depend on the specific functional groups being reduced or substituted.
Comparación Con Compuestos Similares
Silane, tributyl methyl can be compared with other similar compounds such as tris(trimethylsilyl)silane and tributyltin hydride . Tris(trimethylsilyl)silane is also a reducing agent used in radical reactions, but it has a different structure and bond strengths compared to tributylmethylsilane . Tributyltin hydride is another reducing agent, but it is known for its toxicity and potential environmental impacts . This compound offers a safer alternative with similar effectiveness in various chemical reactions .
Propiedades
IUPAC Name |
tributyl(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAGRTQNPXGJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336241 | |
| Record name | Silane, tributyl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
995-43-7 | |
| Record name | Silane, tributyl methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















